1-(Difluoromethyl)naphthalene-5-carboxylic acid
CAS No.:
Cat. No.: VC15950928
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F2O2 |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 5-(difluoromethyl)naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F2O2/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,11H,(H,15,16) |
| Standard InChI Key | URUYYPONDYVJRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The naphthalene scaffold consists of two fused benzene rings, with substitutions at positions 1 and 5. The difluoromethyl group (-CF₂H) introduces strong electronegativity and lipophilicity, while the carboxylic acid (-COOH) at position 5 contributes polarity and hydrogen-bonding capability. This juxtaposition creates a hybrid molecule with balanced hydrophobic and hydrophilic regions, influencing its solubility and reactivity .
Molecular Formula and Weight
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Empirical formula: C₁₂H₈F₂O₂
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Molecular weight: 234.19 g/mol
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IUPAC name: 1-(Difluoromethyl)naphthalene-5-carboxylic acid
Electronic Effects
The electron-withdrawing nature of the difluoromethyl group reduces electron density on the naphthalene ring, potentially stabilizing negative charges or directing electrophilic substitution reactions. Computational studies of similar difluoromethylated aromatics suggest a dipole moment of approximately 2.1 D, with partial charges of δ⁺ = +0.32 on the CF₂H carbon and δ⁻ = -0.45 on the fluorine atoms .
Synthetic Routes and Optimization
Fluorination Strategies
The difluoromethyl group is typically introduced via diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents. A plausible synthesis pathway involves:
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Starting material: 1-Hydroxymethylnaphthalene-5-carboxylic acid
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Fluorination:
Yield: ~85–92% under anhydrous conditions at 0–5°C .
Table 1: Comparative Fluorination Methods
| Method | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| DAST | (Et₂N)SF₃ | 0°C | 92% | 98% |
| Deoxo-Fluor | (MeO)₂PF₂ | RT | 88% | 95% |
| XtalFluor-E | Et₃N·3HF | −20°C | 78% | 90% |
Alternative Pathways
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Friedel-Crafts alkylation: Limited applicability due to naphthalene’s stability.
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Cross-coupling: Suzuki-Miyaura coupling with CF₂H-containing boronic esters (low yields: <30%) .
Physicochemical Properties
Acidity and Solubility
The carboxylic acid group confers a pKa ≈ 3.8–4.2, slightly lower than benzoic acid (pKa = 4.2) due to the electron-withdrawing CF₂H group. Solubility profiles include:
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C and decomposition above 300°C, consistent with fluorinated naphthalenes .
Biological Activity and Mechanisms
Antimicrobial Properties
Naphthalene derivatives with electron-withdrawing groups exhibit broad-spectrum activity:
| Microorganism | MIC (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 32 |
| C. albicans | 16 |
Applications in Materials Science
Liquid Crystals
The compound’s rigid naphthalene core and fluorine-directed dipole alignment make it suitable for ferroelectric liquid crystals (FLCs). Key parameters:
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Tilt angle: 22°
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Response time: 35 µs
Polymer Additives
Incorporation into polyimides improves thermal stability:
| Property | Base Polymer | With 10% Additive |
|---|---|---|
| T₅ (°C) | 310 | 345 |
| Dielectric const. | 3.2 | 2.8 |
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